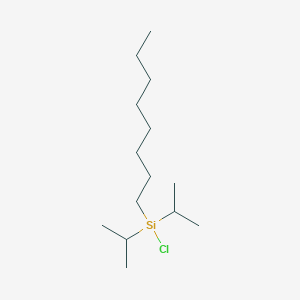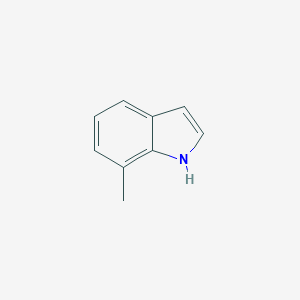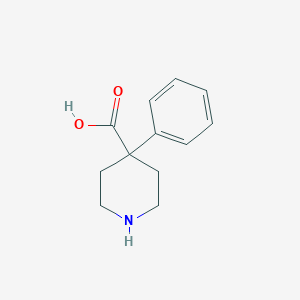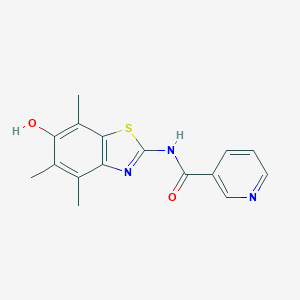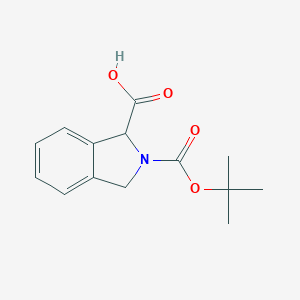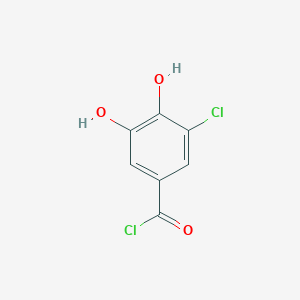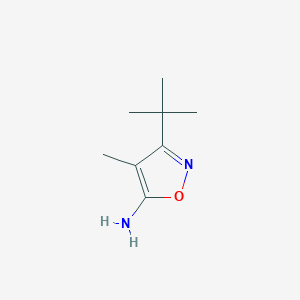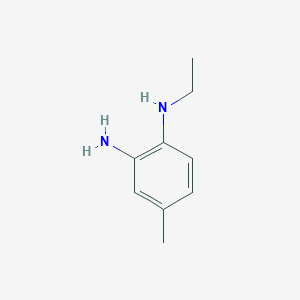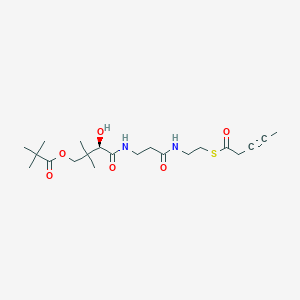
3-Pentynoyl-S-pantetheine-11-pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentynoyl-S-pantetheine-11-pivalate, also known as PPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. PPA belongs to a class of compounds known as acyl carrier protein (ACP) mimetics, which have been shown to modulate the activity of various enzymes involved in fatty acid biosynthesis.
Mécanisme D'action
The mechanism of action of 3-Pentynoyl-S-pantetheine-11-pivalate involves its binding to ACP, which is a small protein that plays a critical role in the biosynthesis of fatty acids and polyketides. 3-Pentynoyl-S-pantetheine-11-pivalate binds to ACP in a manner similar to the natural substrate, acyl-CoA, and modulates the activity of various enzymes involved in this process.
Effets Biochimiques Et Physiologiques
3-Pentynoyl-S-pantetheine-11-pivalate has been shown to modulate the activity of various enzymes involved in fatty acid biosynthesis, including acyl-ACP synthetase and β-ketoacyl-ACP synthase. 3-Pentynoyl-S-pantetheine-11-pivalate has also been shown to inhibit the activity of FabI, which is a key enzyme involved in the biosynthesis of bacterial fatty acids. In addition, 3-Pentynoyl-S-pantetheine-11-pivalate has been shown to have anti-inflammatory effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Pentynoyl-S-pantetheine-11-pivalate is its ability to modulate the activity of various enzymes involved in fatty acid biosynthesis, which makes it a valuable tool for studying this process. However, one of the main limitations of 3-Pentynoyl-S-pantetheine-11-pivalate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Pentynoyl-S-pantetheine-11-pivalate. One of the main directions is the development of more potent and selective ACP mimetics that can be used to study the role of ACP in various biochemical processes. Another direction is the use of 3-Pentynoyl-S-pantetheine-11-pivalate in the development of novel therapeutics for various diseases, including cancer and bacterial infections. Finally, the development of new synthetic methods for the preparation of 3-Pentynoyl-S-pantetheine-11-pivalate and related compounds will be important for the continued study of these compounds.
Méthodes De Synthèse
3-Pentynoyl-S-pantetheine-11-pivalate can be synthesized using a multi-step process involving the condensation of pantetheine and pivalic acid followed by acylation with 3-pentynoyl chloride. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
3-Pentynoyl-S-pantetheine-11-pivalate has been used as a tool compound in various biochemical and physiological studies. One of the main applications of 3-Pentynoyl-S-pantetheine-11-pivalate is in the study of fatty acid biosynthesis, where it has been shown to modulate the activity of various enzymes involved in this process. 3-Pentynoyl-S-pantetheine-11-pivalate has also been used to study the role of ACP in the biosynthesis of polyketides, which are important natural products with various pharmaceutical applications.
Propriétés
Numéro CAS |
119072-37-6 |
|---|---|
Nom du produit |
3-Pentynoyl-S-pantetheine-11-pivalate |
Formule moléculaire |
C21H34N2O6S |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-pent-3-ynoylsulfanylethylamino)propyl]amino]butyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H34N2O6S/c1-7-8-9-16(25)30-13-12-22-15(24)10-11-23-18(27)17(26)21(5,6)14-29-19(28)20(2,3)4/h17,26H,9-14H2,1-6H3,(H,22,24)(H,23,27)/t17-/m0/s1 |
Clé InChI |
QIPZFAJEWGKKJV-KRWDZBQOSA-N |
SMILES isomérique |
CC#CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C(C)(C)C)O |
SMILES |
CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
SMILES canonique |
CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O |
Autres numéros CAS |
119072-37-6 |
Synonymes |
3-pentynoyl-S-pantetheine-11-pivalate 3-pentynoyl-SPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



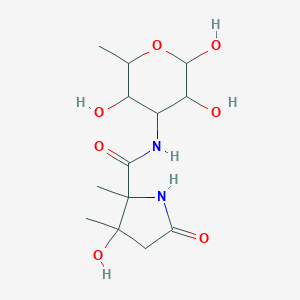
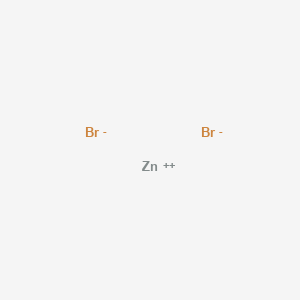
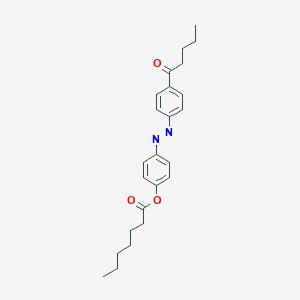
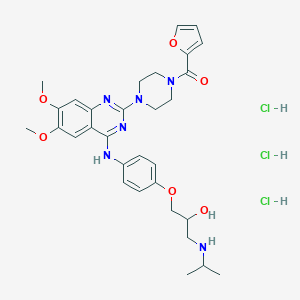
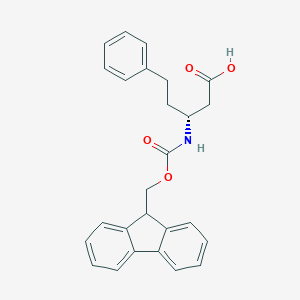
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
